molecular formula C18H15F3N4S B2895086 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 923210-44-0

7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2895086
CAS No.: 923210-44-0
M. Wt: 376.4
InChI Key: ISAPCJAUIGILNW-UHFFFAOYSA-N
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Description

This compound (CAS 923210-44-0, molecular formula C₁₈H₁₅F₃N₄S, molecular weight 376.4 g/mol) features an imidazo[2,1-c][1,2,4]triazole core with a phenyl group at position 7 and a 3-(trifluoromethyl)benzylsulfanyl substituent at position 3 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylsulfanyl moiety may influence binding affinity in biological targets.

Properties

IUPAC Name

7-phenyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4S/c19-18(20,21)14-6-4-5-13(11-14)12-26-17-23-22-16-24(9-10-25(16)17)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAPCJAUIGILNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are increasingly being adopted in the industrial synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole core can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in the Phenyl Ring

7-(4-Methylphenyl) Analogs
  • Compound 15 : 7-(4-Methylphenyl)-3-methylthio derivative (CAS 168640-47-9, C₁₁H₁₂N₄S, MW 232.3 g/mol) replaces the trifluoromethylbenzylsulfanyl with a methylthio group. This simplification reduces molecular weight (232.3 vs. 376.4) and lipophilicity. It exhibited antibacterial activity equipotent to chloramphenicol in vitro .
Methoxy and Ethoxy Substitutions
  • BC01723: 7-(4-Methoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl) (CAS 921859-92-9, C₁₉H₁₇F₃N₄OS, MW 406.42 g/mol).
  • F595-0156 : 7-(4-Ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl} (C₂₀H₂₂N₄OS, MW 374.5 g/mol). Ethoxy extends the alkyl chain, enhancing steric bulk but reducing metabolic stability compared to methoxy .

Modifications in the Sulfanyl Substituent

Methylthio vs. Benzylsulfanyl
  • Compound 15 (methylthio): Simpler structure with lower molecular weight (232.3 vs.
  • Target Compound : The 3-(trifluoromethyl)benzylsulfanyl group introduces strong electron-withdrawing effects, improving receptor interactions and resistance to oxidative degradation .
Heterocycle Variations
  • 6-({[3-(Trifluoromethyl)Phenyl]Methyl}Sulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carboxylic Acid (C₁₄H₉F₃N₂O₂S₂, MW 358.35 g/mol): Replaces the triazole core with a thiazole, altering electronic properties and solubility. No biological data are available .

Pharmacological and Physicochemical Properties

Compound Core Structure Substituents (Position 7) Sulfanyl Group (Position 3) Molecular Weight (g/mol) Key Biological Activity
Target Compound Imidazo[2,1-c][1,2,4]triazole Phenyl 3-(Trifluoromethyl)benzyl 376.4 Not reported
BC01723 Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl 3-(Trifluoromethyl)benzyl 406.42 Not reported
F595-0156 Imidazo[2,1-c][1,2,4]triazole 4-Ethoxyphenyl 3-Methylbenzyl 374.5 Screening compound (no data)
Compound 15 Imidazo[2,1-c][1,2,4]triazole 4-Methylphenyl Methylthio 232.3 Antibacterial (equipotent to chloramphenicol)
Lipophilicity and Solubility
  • The trifluoromethyl group in the target compound increases logP (predicted >3.5), enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy and ethoxy substituents (BC01723, F595-0156) introduce moderate polarity, balancing lipophilicity and solubility .

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